6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide, also known as CMPD-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases and histone deacetylases, which are involved in various cellular processes. By inhibiting these enzymes, this compound can disrupt the normal functioning of cancer cells, reduce inflammation, and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide for lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its use in larger-scale experiments.
Future Directions
There are several future directions for the research and development of 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide. One potential direction is the further optimization of the synthesis method to improve the yield and scalability of this compound production. Another direction is the exploration of this compound's potential therapeutic applications in other fields of medicine, such as cardiovascular disease and infectious diseases. Additionally, future research could focus on the development of novel analogs of this compound with improved potency and selectivity for specific enzymes.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various fields of medicine. Its low toxicity, inhibitory effects on specific enzymes, and biochemical and physiological effects make it a valuable tool for scientific research. Further research and development of this compound and its analogs could lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-chloronicotinic acid with trifluoroacetic anhydride, followed by the addition of 3-methanesulfonylaniline and triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its final form.
Scientific Research Applications
6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in the cell cycle. Inflammation research has also shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the immune response. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent cell death.
properties
IUPAC Name |
6-chloro-N-(3-methylsulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3S/c1-24(22,23)10-4-2-3-9(7-10)19-13(21)11-5-8(14(16,17)18)6-12(15)20-11/h2-7H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQNZNVCHYUPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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